
Higenamine
概要
説明
ヒゲナミンはベンジルイソキノリンアルカロイドファミリーに属し、心臓強壮作用と気管支拡張作用を持つため、伝統的に漢方薬として使用されてきました .
2. 製法
合成経路と反応条件: ヒゲナミンはいくつかの化学経路によって合成することができます。 一般的な方法の1つは、ドーパミンと4-ヒドロキシベンズアルデヒドを縮合させ、続いて還元と環化を行うことで、テトラヒドロイソキノリン構造を形成する方法です . この反応は通常、酸性条件と、水素化ホウ素ナトリウムなどの還元剤を必要とします。
工業的生産方法: ヒゲナミンの工業的生産は、多くの場合、植物源からの抽出によって行われます。 ナンテンやトリカブトなどの植物はヒゲナミンを豊富に含んでおり、これらの植物を処理してヒゲナミンを単離します。 抽出工程には、溶媒抽出、濾過、クロマトグラフィー技術を用いた精製などのステップが含まれます .
準備方法
Synthetic Routes and Reaction Conditions: Higenamine can be synthesized through several chemical routes. One common method involves the condensation of dopamine with 4-hydroxybenzaldehyde, followed by reduction and cyclization to form the tetrahydroisoquinoline structure . The reaction typically requires acidic conditions and a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources. Plants like Nandina domestica and Aconitum carmichaelii are rich in this compound and are processed to isolate the compound. The extraction process includes steps like solvent extraction, filtration, and purification using chromatographic techniques .
化学反応の分析
反応の種類: ヒゲナミンは、酸化、還元、置換などの様々な化学反応を起こします。
一般的な試薬と条件:
酸化: ヒゲナミンは、過マンガン酸カリウムや過酸化水素などの試薬を用いて、酸性条件下で酸化することができます.
主な生成物: これらの反応によって生成される主な生成物には、酸化された誘導体、ヒゲナミンの還元型、および置換されたイソキノリン化合物などがあります .
科学的研究の応用
Pharmacological Properties
Higenamine exhibits a range of pharmacological activities, including:
- Cardiovascular Effects : this compound has been shown to improve energy metabolism in cardiomyocytes, alleviate heart failure, and reduce cardiac ischemia/reperfusion injury. It acts as a β2-adrenergic receptor agonist, enhancing myocardial contractility and reducing apoptosis in cardiac cells .
- Anti-inflammatory and Immunomodulatory Effects : The compound displays anti-inflammatory properties and may modulate immune responses, making it a candidate for treating conditions like arthritis and other inflammatory disorders .
- Vasodilation and Antiplatelet Activity : this compound promotes vasodilation and inhibits platelet aggregation, which can be beneficial in managing cardiovascular diseases .
- Ergogenic Effects : Research indicates that this compound may enhance exercise performance by increasing energy expenditure and fat oxidation during physical activity .
Heart Disease Management
This compound has shown promise in the management of various heart conditions. Clinical studies have reported its ability to improve outcomes in patients with coronary artery disease, chronic heart failure, and cardiac ischemia. For instance:
- A study indicated that this compound could significantly increase heart rate without causing substantial changes in blood pressure among healthy volunteers and patients with heart disease .
- Another clinical trial suggested that this compound might serve as a pharmacologic stress agent for detecting coronary artery disease in human subjects .
Exercise Performance Enhancement
In a randomized controlled trial involving recreational athletes, this compound supplementation did not produce significant changes in metabolic parameters compared to placebo but was noted for its potential ergogenic effects. Participants reported transient side effects such as headaches but overall tolerated the supplement well .
Summary Table of this compound Applications
作用機序
ヒゲナミンは、主にβアドレナリン受容体の活性化によって作用します . β2アドレナリン受容体アゴニストとして作用し、細胞内のサイクリックAMP(cAMP)のレベルを上昇させます . この活性化は、心拍数の増加、気管支拡張、脂肪分解の促進など、様々な生理学的効果をもたらします . さらに、ヒゲナミンはアデニル酸シクラーゼを活性化することが示されており、cAMPのレベルをさらに上昇させます .
6. 類似の化合物との比較
ヒゲナミンは、エフェドリンなどの他のβアドレナリン受容体アゴニストと比較されることがよくあります。
エフェドリン: 両方の化合物はアドレナリン受容体を刺激しますが、ヒゲナミンはβ2受容体に選択的に作用するため、心臓血管系の健康にとって潜在的に安全です.
シネフリン: ヒゲナミンと同様に、シネフリンは体重減量サプリメントに使用されています。
クレンブテロール: クレンブテロールは、強力なβ2アゴニストであり、気管支拡張効果のために使用されていますが、ヒゲナミンは自然に存在し、伝統的に薬として使用されてきたため、独自の利点があります.
類似化合物との比較
生物活性
Higenamine is a naturally occurring compound found in various plants, including Nandina domestica and Tinospora crispa. It has garnered attention for its diverse biological activities, particularly in cardiovascular health, anti-inflammatory responses, and cellular protection mechanisms. This article delves into the pharmacological properties of this compound, supported by research findings, case studies, and data tables.
Pharmacological Effects
This compound exhibits a range of pharmacological effects primarily through its interaction with adrenergic receptors. It functions as a non-selective β2-agonist and has been shown to have both positive chronotropic (increasing heart rate) and inotropic (increasing the force of contraction) effects on cardiac tissue.
Key Biological Activities
-
Cardiovascular Benefits
- Heart Rate Modulation : Clinical studies indicate that this compound can significantly increase heart rate in healthy individuals and patients with heart conditions, although its effects on blood pressure can vary .
- Cardiomyocyte Protection : this compound has been shown to enhance cell viability in doxorubicin-injured cardiomyocytes, reduce oxidative stress markers (ROS), and increase antioxidant enzyme activity (e.g., superoxide dismutase) .
-
Anti-Apoptotic Effects
- This compound inhibits apoptosis in various cell types by modulating key signaling pathways such as the PI3K/AKT pathway. It reduces the expression of pro-apoptotic proteins (Bax) while increasing anti-apoptotic proteins (Bcl-2) in models of ischemia-reperfusion injury .
- Studies have demonstrated that this compound can block cytochrome C release from mitochondria, thereby preventing apoptosis induced by reactive oxygen species (ROS) .
- Anti-Inflammatory Properties
The biological activity of this compound is mediated through several mechanisms:
- Adrenergic Receptor Activation : this compound primarily activates β2-adrenergic receptors, leading to vasodilation and improved blood flow, which is beneficial in treating heart failure and ischemic conditions .
- Signaling Pathways : It modulates multiple signaling cascades including:
Pharmacokinetics
A phase I clinical trial assessed the pharmacokinetics of this compound in healthy subjects. Key findings include:
- Peak Concentration (C_max) : Ranged from 15.1 to 44.0 ng/mL.
- Half-life : Approximately 0.133 hours.
- Volume of Distribution (V) : 48 L.
- Total Clearance (CL) : 249 L/h .
Case Studies
Several studies highlight the therapeutic potential of this compound:
- A study on chronic heart failure (CHF) rats demonstrated that this compound administration led to improved cardiac function and reduced myocardial damage by regulating mitochondrial energy metabolism .
- Another study showed that this compound could alleviate symptoms of asthma through its bronchodilatory effects by activating β2-ARs .
Data Summary Table
Q & A
Basic Research Questions
Q. What experimental models are commonly used to study Higenamine’s cardioprotective effects, and what key pathways are implicated?
this compound’s cardioprotective mechanisms are typically investigated using in vitro models (e.g., primary cardiomyocytes exposed to hypoxia/reoxygenation), ex vivo Langendorff-perfused hearts, and in vivo ischemia/reperfusion (I/R) injury models in rodents. Key pathways include β2-adrenergic receptor (β2-AR)-mediated activation of PI3K/AKT signaling, which suppresses apoptosis by reducing cleaved caspase-3 and Bax/Bcl-2 ratios . Flow cytometry and Western blotting are standard for assessing apoptosis and pathway activation.
Q. How is this compound’s adrenergic activity characterized in preclinical studies?
this compound’s adrenergic effects are evaluated through dose-response experiments measuring heart rate, cardiac output, and vascular resistance in animal models (e.g., rabbits). Comparative studies with isoproterenol (a β-AR agonist) reveal this compound’s lower potency (100-fold weaker) and dual β1/β2-AR activation, though β2-AR dominates in anti-apoptotic effects. Blockade experiments with propranolol (β-AR antagonist) and hexamethonium (ganglionic blocker) confirm receptor specificity .
Q. What methodologies are used to assess this compound’s pharmacokinetics and bioavailability?
Pharmacokinetic studies employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify this compound and its metabolites (e.g., coclaurine) in plasma and urine. Key parameters include half-life, maximum concentration (Cmax), and area under the curve (AUC). For example, urinary concentrations exceeding 10 ng/mL (WADA’s threshold) are detected using dilute-and-shoot protocols or acid hydrolysis with liquid-liquid extraction .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s receptor selectivity (β1- vs. β2-AR) across different tissues?
Discrepancies arise from tissue-specific receptor expression and experimental conditions. For cardiac effects, β2-AR/PI3K/AKT signaling is predominant in anti-apoptotic responses, as shown by β2-AR antagonist (ICI 118,551) abolishing protection in I/R models . In contrast, chronotropic effects in atria involve β1-AR, validated using CHO cells transfected with β1-AR reporters . Researchers should use tissue-specific knockout models or siRNA silencing to isolate receptor contributions.
Q. What experimental designs address the variability in this compound’s efficacy when combined with other compounds (e.g., Cucurbitacin B)?
Synergy studies in breast cancer cells (e.g., SKBr3, T47D) combine this compound with Cucurbitacin B (Cu B) and analyze cell cycle arrest via flow cytometry (G2/M phase accumulation). Target interaction networks are mapped using STRING and Cytoscape to identify shared pathways (e.g., cell cycle regulators CDK2, CCNA2). Dose-matrix assays and Chou-Talalay combination index calculations quantify synergism .
Q. How can researchers mitigate false positives/negatives in detecting this compound in anti-doping studies?
False negatives arise from this compound’s rapid metabolism and low urinary concentrations. Ultra-high-performance LC-MS/MS with retroactive reprocessing (e.g., MetAlign software) improves detection by scanning for precursor ions (m/z 272.1281) and product ions (e.g., m/z 107.0493). Acid hydrolysis protocols enhance recovery by cleaving conjugated metabolites . Contamination risks are minimized by screening supplements via NSF/Harvard’s DaS methodology .
Q. What strategies validate the translational relevance of preclinical findings on this compound’s neuroprotective effects?
OGD/R (oxygen-glucose deprivation/reperfusion) models in neuronal cells assess anti-apoptotic effects via ROS scavenging (SOD/GPx assays) and Nrf2/HO-1 pathway activation. In vivo cerebral I/R models in mice measure infarct size reduction and locomotor recovery. PI3K/AKT inhibitors (e.g., LY294002) confirm pathway dependency . Clinical extrapolation requires dose-escalation studies in primates to address interspecies metabolic differences.
Q. How should researchers evaluate the safety of this compound in clinical trials given conflicting preclinical toxicity data?
Preclinical safety profiles are assessed through maximum tolerated dose (MTD) studies in rodents, focusing on cardiotoxicity (ECG monitoring for arrhythmias) and hemodynamic stability. Phase I trials in healthy volunteers prioritize pharmacokinetics and adverse event tracking (e.g., transient tachycardia). Conflicting data on hepatotoxicity necessitate liver enzyme panels in early-phase trials .
Q. Methodological Challenges and Contradictions
Q. Why do studies report conflicting results on this compound’s pro-arrhythmic potential?
Discrepancies stem from dose-dependent effects: low doses (2.5–5 mg/kg) show anti-arrhythmic properties in LPS-induced sepsis models, while high doses (>10 mg/kg) correlate with tachycardia in rodents. Receptor selectivity also varies; β2-AR activation in ventricles reduces apoptosis, whereas β1-AR stimulation in atria increases arrhythmia risk .
Q. How can researchers reconcile this compound’s dual roles in promoting both cell survival (anti-apoptosis) and cytotoxicity (in cancer models)?
Context-dependent signaling explains this duality. In cardiomyocytes, β2-AR/PI3K/AKT activation promotes survival, while in cancer cells, this compound synergizes with Cu B to inhibit FNTA and PDGFRA, inducing G2/M arrest. Researchers should perform tissue-specific phosphoproteomics to map divergent pathway activations .
特性
IUPAC Name |
1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14/h1-4,8-9,14,17-20H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRCQWQRFZITDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70973974 | |
Record name | Higenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70973974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (R)-Higenamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033103 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5843-65-2, 106032-53-5 | |
Record name | Higenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5843-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Higenamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005843652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Higenamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12779 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Higenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70973974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HIGENAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBV5O16GAP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (R)-Higenamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033103 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
242 - 244 °C | |
Record name | (R)-Higenamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033103 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。